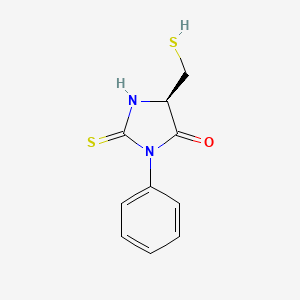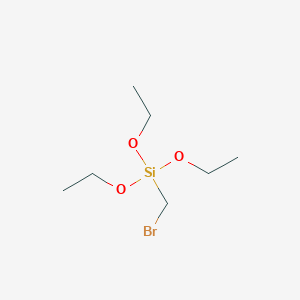
(Bromomethyl)(triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bromomethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H17BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromomethyl and triethoxy groups, making it a valuable reagent in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: (Bromomethyl)(triethoxy)silane can be synthesized through the reaction of triethoxysilane with bromomethyl compounds under controlled conditions. One common method involves the hydrosilylation of allyl bromide with triethoxysilane in the presence of a platinum catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
化学反応の分析
Types of Reactions: (Bromomethyl)(triethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Hydrosilylation Reactions: The triethoxy group can participate in hydrosilylation reactions, which are useful in the synthesis of organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium are used to facilitate the addition of silicon-hydrogen bonds to unsaturated substrates.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted silanes
- Organosilicon compounds with various functional groups
- Reduced silane derivatives
科学的研究の応用
(Bromomethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: It is used in the development of drug delivery systems and as a component in the synthesis of bioactive molecules.
Industry: this compound is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
作用機序
The mechanism of action of (Bromomethyl)(triethoxy)silane involves the reactivity of its bromomethyl and triethoxy groups. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The triethoxy group can participate in hydrolysis and condensation reactions, forming siloxane linkages. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.
類似化合物との比較
Triethoxysilane: Similar in structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.
Chloromethyltriethoxysilane: Similar to (Bromomethyl)(triethoxy)silane but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: this compound is unique due to the presence of both bromomethyl and triethoxy groups, which provide a combination of reactivity and versatility. This makes it a valuable reagent in various chemical transformations and industrial applications.
特性
CAS番号 |
53696-81-4 |
|---|---|
分子式 |
C7H17BrO3Si |
分子量 |
257.20 g/mol |
IUPAC名 |
bromomethyl(triethoxy)silane |
InChI |
InChI=1S/C7H17BrO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
InChIキー |
QGHLTGVNDIVBDK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CBr)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
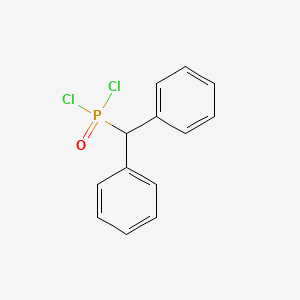

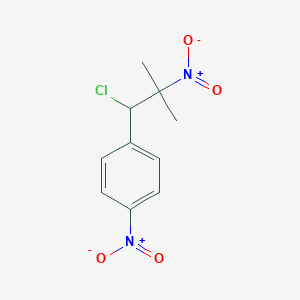
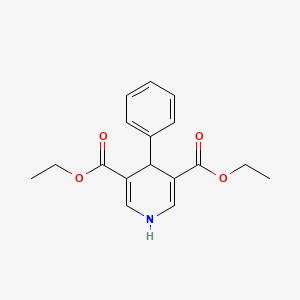
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)

![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)


